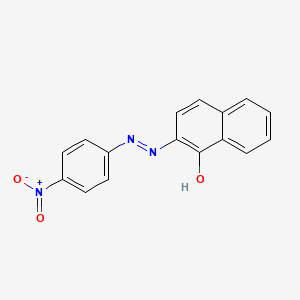![molecular formula C16H12BrN3O4 B11998459 2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a cyanophenoxy group, and a dihydroxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves multiple steps and specific reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The exact synthetic routes and industrial production methods can vary, but they generally involve the use of reagents such as bromine, cyanophenol, and acetohydrazide under controlled conditions .
Chemical Reactions Analysis
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-(4-bromo-2-cyanophenoxy)acetamide
- 4-bromo-2-methoxybenzonitrile
- 2,4’-dibromoacetophenone
These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
Properties
Molecular Formula |
C16H12BrN3O4 |
|---|---|
Molecular Weight |
390.19 g/mol |
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-2-4-15(11(5-12)7-18)24-9-16(23)20-19-8-10-1-3-13(21)6-14(10)22/h1-6,8,21-22H,9H2,(H,20,23)/b19-8+ |
InChI Key |
NBLUASJHPVWSPC-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)C#N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)COC2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



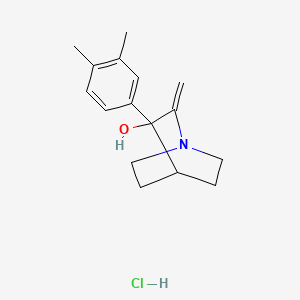
![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

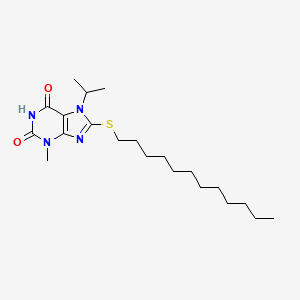

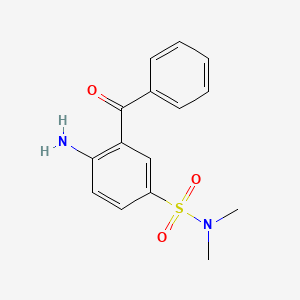
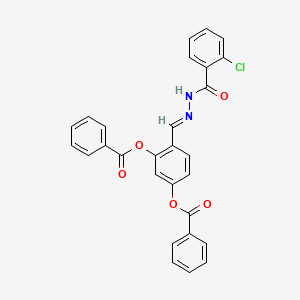

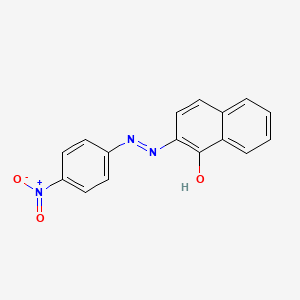
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)
